molecular formula C12H25N B2793352 (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine CAS No. 2248199-30-4

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine

Cat. No. B2793352
CAS RN: 2248199-30-4
M. Wt: 183.339
InChI Key: FFASILRPBFREHN-SNVBAGLBSA-N
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Description

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine is a chiral amine that belongs to the family of cyclohexylamines. It has been used as a starting material for the synthesis of various biologically active compounds. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain. It has been reported to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. It has also been shown to inhibit the activity of glutamate, which is an excitatory neurotransmitter. The modulation of these neurotransmitters is believed to be responsible for the anticonvulsant, anti-inflammatory, and analgesic activities of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine.
Biochemical and Physiological Effects:
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine has been shown to possess anticonvulsant, anti-inflammatory, and analgesic activities. The anticonvulsant activity of this compound has been demonstrated in various animal models of epilepsy. It has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). Furthermore, it has been shown to possess analgesic activity by inhibiting the production of prostaglandins, which are involved in the perception of pain.

Advantages and Limitations for Lab Experiments

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine has several advantages for lab experiments. It is readily available and can be synthesized in high yields. It is also easy to handle and store. Furthermore, it has been shown to possess a wide range of biological activities, making it a versatile compound for drug discovery. However, it also has some limitations. It is a chiral compound, which can complicate its synthesis and purification. Furthermore, its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research and development of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine. One of the directions is to investigate its potential as a therapeutic agent for various diseases, such as epilepsy, inflammation, and pain. Another direction is to explore its use as a chiral auxiliary in asymmetric synthesis. Furthermore, the development of new synthetic methods for the preparation of this compound and its derivatives could also be an area of future research. Finally, the elucidation of its mechanism of action could lead to the development of more potent and selective analogs.

Synthesis Methods

The synthesis of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine can be achieved through several methods. One of the commonly used methods is the reductive amination of cyclohexanone with 2,3-dimethylbutylamine using sodium borohydride as a reducing agent. The reaction proceeds in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of the reagents.

Scientific Research Applications

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine has been used as a starting material for the synthesis of various biologically active compounds. It has been reported to possess anticonvulsant, anti-inflammatory, and analgesic activities. It has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, it has been used as a building block for the synthesis of various drugs, such as the antihypertensive agent, moxonidine.

properties

IUPAC Name

(2S)-3-cyclohexyl-2,3-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11H,4-9,13H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFASILRPBFREHN-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(C)(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine

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